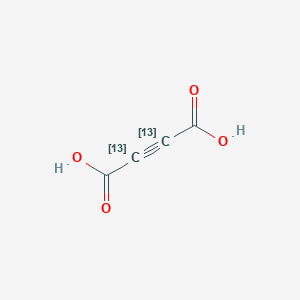
2-(~13~C)Methyl(~13~C_3_)propan-2-ol
Descripción general
Descripción
2-(~13~C)Methyl(~13~C_3_)propan-2-ol, also known as 2-methyl-2-propanol, is a tertiary alcohol with the molecular formula C_4H_10O. It is a clear, colorless liquid with a sweet, fruity odor. This compound is a structural isomer of 1-propanol, with the methyl groups attached to the second and third carbons rather than the first .
Métodos De Preparación
2-(~13~C)Methyl(~13~C_3_)propan-2-ol can be synthesized through various methods:
Catalytic Hydration of Isobutylene: This method involves the hydration of isobutylene in the presence of an acid catalyst to produce 2-methyl-2-propanol.
Grignard Reaction: Another method involves the reaction between methyl magnesium chloride and acetone, resulting in the formation of 2-methyl-2-propanol.
Análisis De Reacciones Químicas
2-(~13~C)Methyl(~13~C_3_)propan-2-ol undergoes several types of chemical reactions:
Oxidation: As a tertiary alcohol, it is resistant to oxidation compared to primary and secondary alcohols.
Substitution: It reacts with hydrogen halides to form tert-butyl halides.
Dehydration: When heated with sulfuric acid, it undergoes dehydration to form isobutylene.
Aplicaciones Científicas De Investigación
2-(~13~C)Methyl(~13~C_3_)propan-2-ol has a wide range of applications in scientific research:
Solvent: It is used as a solvent in the production of paints, varnishes, and other coatings.
Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals, such as 2-methylpropan-1,3-diol and 2-methylpropan-2-yl acetate.
Fuel Additive: It is used as a fuel additive to improve the octane rating of gasoline and to reduce emissions.
Mecanismo De Acción
The mechanism of action of 2-(~13~C)Methyl(~13~C_3_)propan-2-ol involves its interaction with various molecular targets and pathways:
Hydrogen Bonding: The hydroxyl group in the compound allows it to form hydrogen bonds with other molecules, influencing its solubility and reactivity.
Inductive Effect: The presence of electronegative atoms or multiple bonds can partially remove electrons from the 13C nucleus, affecting its chemical shift and reactivity.
Comparación Con Compuestos Similares
2-(~13~C)Methyl(~13~C_3_)propan-2-ol can be compared with other similar compounds:
tert-Butyl Alcohol:
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-(113C)methyl(1,2,3-13C3)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1+1,2+1,3+1,4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAVHZHDRPRBM-JCDJMFQYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]([13CH3])([13CH3])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647767 | |
| Record name | 2-(~13~C)Methyl(~13~C_3_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.093 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093099-09-2 | |
| Record name | 2-(~13~C)Methyl(~13~C_3_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1093099-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3333463.png)


![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one](/img/structure/B3333489.png)
![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3333495.png)



![Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)](/img/structure/B3333528.png)


